Leukotriene E4 methyl ester
Description
Properties
IUPAC Name |
2-amino-3-(5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22(31-19-20(25)24(28)29)21(26)16-15-18-23(27)30-2/h7-8,10-14,17,20-22,26H,3-6,9,15-16,18-19,25H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXJQRIEAIDXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694026 | |
| Record name | S-(5-Hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89461-65-4 | |
| Record name | S-(5-Hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Elucidating the Chemical Structure of Leukotriene E4 Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Leukotriene E4 (LTE4) methyl ester, a critical molecule in the inflammatory cascade and a target for drug development. This document details the key experimental methodologies, presents quantitative data in a structured format, and visualizes the interconnected pathways and workflows involved in its characterization.
Introduction to Leukotriene E4 Methyl Ester
Leukotriene E4 (LTE4) is the final and most stable of the cysteinyl leukotrienes, which are potent lipid mediators of inflammation and allergic responses.[1] The methyl ester form of LTE4 is often used in research due to its increased lipid solubility, facilitating its handling and use in various experimental settings.[2] The elucidation of its precise chemical structure is paramount for understanding its biological activity and for the development of targeted therapeutics.
The chemical structure of this compound is defined by its molecular formula, C24H39NO5S, and a molecular weight of 453.6 g/mol .[2] Its systematic IUPAC name is (2R)-2-amino-3-[(5S,6R,7E,9E,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanylpropanoic acid.[2]
Spectroscopic and Spectrometric Characterization
The definitive structure of this compound is established through a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Eicosanoid Chain | ||
| 1-COOCH₃ | ~3.67 (s) | ~51.5 |
| 2-CH₂ | ~2.30 (t) | ~34.0 |
| 3-CH₂ | ~1.65 (m) | ~25.0 |
| 4-CH₂ | ~1.45 (m) | ~29.0 |
| 5-CH(OH) | ~4.10 (m) | ~73.0 |
| 6-CH(S) | ~3.50 (m) | ~52.0 |
| 7=CH | ~5.80 (dd) | ~131.0 |
| 8=CH | ~6.50 (t) | ~129.0 |
| 9=CH | ~6.00 (t) | ~128.0 |
| 10=CH | ~5.40 (m) | ~127.0 |
| 11=CH | ~5.40 (m) | ~127.5 |
| 12=CH | ~5.40 (m) | ~128.5 |
| 13-CH₂ | ~2.80 (m) | ~26.5 |
| 14=CH | ~5.40 (m) | ~129.5 |
| 15=CH | ~5.40 (m) | ~130.0 |
| 16-CH₂ | ~2.10 (q) | ~27.0 |
| 17-CH₂ | ~1.30 (m) | ~31.5 |
| 18-CH₂ | ~1.30 (m) | ~22.5 |
| 19-CH₃ | ~0.90 (t) | ~14.0 |
| Cysteine Moiety | ||
| α-CH | ~3.80 (m) | ~54.0 |
| β-CH₂ | ~3.10 (dd), ~2.90 (dd) | ~36.0 |
| COOH | - | ~173.0 |
Note: These are predicted values based on known structures of similar molecules and general NMR principles. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for confirming the molecular weight and determining the fragmentation pattern of this compound, which provides crucial structural information. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Technique |
| Molecular Formula | C₂₄H₃₉NO₅S | - |
| Molecular Weight | 453.63 | - |
| [M-H]⁻ Ion (m/z) | 452.2 | Negative Ion ESI-MS |
| Major Fragment Ions (m/z) | To be determined experimentally | Tandem MS (MS/MS) |
The fragmentation in tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion of LTE4 typically involves the neutral loss of the cysteine group and cleavages along the eicosanoid chain, providing sequence and linkage information.
Chemical Synthesis
The chemical synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common synthetic route involves the reaction of Leukotriene A4 (LTA4) methyl ester with L-cysteine.
Experimental Protocol: Synthesis of this compound
Materials:
-
Leukotriene A4 (LTA4) methyl ester[3]
-
L-cysteine
-
Anhydrous, degassed solvent (e.g., methanol (B129727) or a mixture of methanol and aprotic solvent)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Triethylamine (B128534) or other suitable base
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
C18 column
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere. Solvents must be anhydrous and degassed to prevent degradation of the labile LTA4 methyl ester.
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve L-cysteine in the chosen solvent system. A slight excess of L-cysteine is typically used.
-
Addition of LTA4 Methyl Ester: Slowly add a solution of LTA4 methyl ester in the same solvent to the L-cysteine solution at a controlled temperature (often low temperatures, e.g., 0°C to room temperature, are employed to minimize side reactions). The addition of a non-nucleophilic base like triethylamine can facilitate the reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS to determine the consumption of the starting materials and the formation of the product.
-
Quenching and Work-up: Once the reaction is complete, it is typically quenched by the addition of a mild acid or buffer. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified using RP-HPLC with a C18 column. A gradient elution system, for example, with a mobile phase of water and acetonitrile (B52724) containing a small amount of a modifier like acetic acid or trifluoroacetic acid, is commonly used to achieve separation. The fractions containing the desired product are collected.
-
Characterization: The purified this compound is characterized by NMR spectroscopy and mass spectrometry to confirm its structure and purity. The concentration is typically determined by UV spectroscopy, utilizing its characteristic absorbance maximum around 280 nm.[4]
Visualizing the Process
To better understand the relationships between the different stages of elucidation and the underlying biochemistry, the following diagrams are provided.
Conclusion
The structural elucidation of this compound is a critical process that underpins its use in research and drug development. A combination of sophisticated synthetic chemistry and powerful analytical techniques, including NMR spectroscopy and mass spectrometry, is essential for its unambiguous characterization. This guide provides a foundational understanding of the key methodologies and data required for researchers and scientists working with this important inflammatory mediator.
References
The Biological Role of Leukotriene E4 Methyl Ester: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 20, 2025
Abstract
Leukotriene E4 (LTE4) is the terminal and most stable metabolite of the cysteinyl leukotriene (cys-LT) pathway, potent lipid mediators implicated in the pathophysiology of numerous inflammatory and allergic diseases. Due to its stability, LTE4 serves as a crucial biomarker for cys-LT production and is an active mediator in its own right, contributing to key features of asthma and other respiratory diseases. Leukotriene E4 methyl ester, a more lipid-soluble and stable analog, is a valuable tool for the in vitro and in vivo investigation of LTE4's biological functions, with its activity largely attributed to its hydrolysis to LTE4. This technical guide provides a comprehensive overview of the biological role of LTE4, its synthesis, receptor interactions, and downstream signaling pathways. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and drug development in this area.
Introduction
The cysteinyl leukotrienes (cys-LTs) — LTC4, LTD4, and LTE4 — are potent inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase pathway.[1] While LTC4 and LTD4 are highly potent but short-lived, LTE4 is the final and most stable product of this cascade, making it the predominant cys-LT found in biological fluids.[1] Consequently, urinary LTE4 levels are a reliable biomarker for systemic cys-LT production.[2]
Historically, LTE4 was considered a less potent cys-LT due to its weak agonist activity at the classical cys-LT receptors, CysLT1R and CysLT2R.[3][4] However, emerging evidence has revealed that LTE4 possesses unique and potent pro-inflammatory activities, often mediated by distinct receptors.[1] These activities include inducing bronchoconstriction, enhancing airway hyperresponsiveness, and promoting eosinophilic inflammation, particularly in the context of asthma and aspirin-exacerbated respiratory disease (AERD).[1]
This compound is the methyl ester derivative of LTE4.[5] This modification increases its lipid solubility and stability, making it a useful surrogate for LTE4 in experimental settings.[5] It is generally understood that the biological effects of LTE4 methyl ester are realized upon its hydrolysis to the active LTE4 molecule.
This guide will delve into the synthesis and metabolism of LTE4, its complex interactions with various receptors, the downstream signaling cascades it initiates, and its significant role in inflammatory diseases. We will also provide detailed experimental protocols and quantitative data to aid researchers in the study of this important inflammatory mediator.
Synthesis and Metabolism of Leukotriene E4
The biosynthesis of LTE4 is a multi-step enzymatic process that begins with the release of arachidonic acid from the nuclear membrane by cytosolic phospholipase A2α (cPLA2α).[3] The key steps are outlined below:
-
Conversion of Arachidonic Acid to LTA4: In the presence of 5-lipoxygenase-activating protein (FLAP), 5-lipoxygenase (5-LO) converts arachidonic acid to the unstable epoxide, leukotriene A4 (LTA4).[3]
-
Formation of LTC4: LTC4 synthase conjugates LTA4 with reduced glutathione (B108866) (GSH) to form LTC4, the parent cys-LT.[3] This step is a critical juncture, as LTA4 can alternatively be converted to the chemotactic agent LTB4 by LTA4 hydrolase.[1]
-
Conversion to LTD4 and LTE4: Following its export into the extracellular space, LTC4 is rapidly metabolized. γ-glutamyl transpeptidase removes a glutamic acid residue to form LTD4. Subsequently, a dipeptidase cleaves a glycine (B1666218) residue from LTD4 to produce the stable end-product, LTE4.[1]
Due to its stability compared to LTC4 and LTD4, LTE4 accumulates in biological fluids and is excreted in the urine, making it an excellent biomarker of cys-LT production.[2]
Receptor Interactions and Signaling Pathways
LTE4 exerts its biological effects through a complex interplay with several G protein-coupled receptors (GPCRs). While it is a weak agonist at the classical cys-LT receptors, its unique effects are largely mediated by other receptors that have a higher affinity for LTE4.
Cysteinyl Leukotriene Receptors 1 and 2 (CysLT1R and CysLT2R)
LTE4 exhibits low binding affinity and is considered a weak agonist at both CysLT1R and CysLT2R compared to LTD4 and LTC4.[6] The rank order of agonist potency for CysLT1R is LTD4 > LTC4 > LTE4, and for CysLT2R, it is LTC4 = LTD4 > LTE4.[6] Despite its low affinity, some of the effects of LTE4, particularly at higher concentrations, can be mediated through CysLT1R.[3][4]
GPR99 (CysLT3R)
GPR99 has been identified as a high-affinity receptor for LTE4 and is considered a potential third cys-LT receptor (CysLT3R).[7][8] Studies in knockout mice have demonstrated that GPR99 mediates LTE4-induced vascular permeability and respiratory epithelial cell mucin release.[7][9] This receptor shows a preference for LTE4, especially in the absence of CysLT1R and CysLT2R.[7]
P2Y12 Receptor
The role of the purinergic receptor P2Y12 in LTE4 signaling is a subject of ongoing research and some debate. Some studies suggest that P2Y12 is required for LTE4-mediated pulmonary inflammation in vivo.[10] It has been proposed that P2Y12 may form a complex with another receptor to recognize LTE4, as direct binding of LTE4 to P2Y12 has not been consistently demonstrated.[10][11] Other studies have failed to show direct activation of P2Y12 by LTE4.[11]
Downstream Signaling Cascades
The activation of these receptors by LTE4 initiates downstream signaling cascades that lead to its various biological effects.
-
CysLT1R: Activation of CysLT1R, typically coupled to Gq proteins, leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for smooth muscle contraction.[3]
-
GPR99: The signaling pathway for GPR99 is less well-characterized but is known to be involved in vascular permeability and mucin secretion.[7][9]
-
P2Y12: P2Y12 is typically coupled to Gi proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[10]
-
ERK Activation: A common downstream event in LTE4 signaling is the phosphorylation and activation of extracellular signal-regulated kinase (ERK).[3] Sustained ERK activation has been observed in response to LTE4 and is implicated in its pro-inflammatory effects.[3]
Biological and Pathophysiological Roles
LTE4 is a key mediator in the pathophysiology of several inflammatory diseases, most notably those affecting the respiratory system.
-
Asthma and Airway Hyperresponsiveness: LTE4 is a potent bronchoconstrictor in asthmatic individuals.[1] It also enhances airway hyperresponsiveness to other stimuli, such as histamine.[1]
-
Aspirin-Exacerbated Respiratory Disease (AERD): Patients with AERD exhibit a marked overproduction of cys-LTs, and urinary LTE4 levels are significantly elevated in this population.[1]
-
Eosinophilic Inflammation: LTE4 promotes the recruitment and activation of eosinophils, a hallmark of allergic inflammation.[1]
-
Vascular Permeability: LTE4 increases vascular permeability, leading to tissue edema.[7]
-
Mucin Secretion: Through its interaction with GPR99 on respiratory epithelial cells, LTE4 stimulates the release of mucin, contributing to airway obstruction.[9]
Quantitative Data
The following tables summarize the available quantitative data for the biological activity of Leukotriene E4.
Table 1: Receptor Binding and Functional Potency of Leukotriene E4
| Parameter | Receptor | Species/System | Value | Reference(s) |
| Binding Affinity (Kd) | CysLT1R | Human | ~1 nM (for LTD4, LTE4 is weaker) | [10] |
| Agonist Potency | CysLT1R | --- | LTD4 > LTC4 > LTE4 | [6] |
| CysLT2R | --- | LTC4 = LTD4 > LTE4 | [6] | |
| GPR99 | Mouse | High affinity for LTE4 | [7][8] | |
| Bronchoconstriction (PC30V30-P) | In vivo | Normal Humans | 0.30 mM | [6] |
| Asthmatic Humans | 0.058 mM | [6] |
PC30V30-P: Provocative concentration required to reduce the maximal expiratory flow at 30% of vital capacity from a partial flow-volume curve by 30%.
Table 2: Urinary LTE4 Levels in Health and Disease
| Condition | Matrix | Analytical Method | Typical Concentration | Reference(s) |
| Healthy Adults | Urine | LC-MS/MS | 63.1 ± 18.7 pg/mg creatinine (B1669602) | [12] |
| Exercise-Induced Bronchoconstriction | Urine | Immunoassay | Increase from 34.3 to 73.7 pg/mg creatinine post-exercise | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for GPCRs
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of LTE4 for its receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CysLT1R, GPR99)
-
Radioligand (e.g., [3H]-LTD4 for CysLT1R)
-
Unlabeled competitor (Leukotriene E4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM CaCl2, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
96-well plates
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Vacuum filtration manifold
-
Scintillation counter and vials
-
Scintillation cocktail
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest using standard homogenization and centrifugation techniques. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of an unlabeled ligand.
-
Competition: Cell membranes, radioligand, and serial dilutions of Leukotriene E4.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of LTE4 and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[14]
Intracellular Calcium Flux Assay
This protocol describes the measurement of intracellular calcium mobilization using the fluorescent indicator Fluo-4 AM.[2][15][16]
Materials:
-
Cells of interest cultured in black-walled, clear-bottom 96-well plates
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
Leukotriene E4
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HHBS). Remove the culture medium and add the loading solution to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the loading solution and wash the cells twice with HHBS.
-
Measurement: Place the plate in a fluorescence microplate reader. Measure baseline fluorescence (Ex/Em ~490/525 nm). Inject Leukotriene E4 and immediately begin recording fluorescence intensity over time.
-
Data Analysis: Express the change in fluorescence as a ratio over baseline (F/F0) or as a percentage of the maximum response to a calcium ionophore like ionomycin.
Western Blot for Phospho-ERK
This protocol outlines the detection of ERK phosphorylation in response to LTE4 stimulation.[17][18]
Materials:
-
Cultured cells
-
Leukotriene E4
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency, serum-starve if necessary, and then stimulate with Leukotriene E4 for various time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Densitometry: Quantify band intensities to determine the ratio of phosphorylated ERK to total ERK.
In Vivo Model of LTE4-Induced Airway Inflammation
This protocol describes a mouse model for studying LTE4-induced airway inflammation.[19][20]
Materials:
-
Mice (e.g., BALB/c)
-
Leukotriene E4
-
Anesthetic
-
Equipment for intranasal administration
-
Equipment for bronchoalveolar lavage (BAL)
-
Reagents for cell counting and differential analysis
Procedure:
-
Animal Sensitization (Optional): For models of allergic airway inflammation, mice can be sensitized with an allergen such as ovalbumin (OVA).[20]
-
LTE4 Challenge: Anesthetize the mice and administer Leukotriene E4 intranasally.
-
Bronchoalveolar Lavage (BAL): At a specified time point after the challenge (e.g., 24 hours), euthanize the mice and perform a BAL by instilling and retrieving saline into the lungs.[7][21]
-
Cell Analysis: Centrifuge the BAL fluid to pellet the cells. Resuspend the cells and determine the total cell count. Prepare cytospin slides and stain (e.g., with Wright-Giemsa) for differential cell counting (macrophages, eosinophils, neutrophils, lymphocytes).[21]
-
Analysis of BAL Supernatant: The supernatant from the BAL fluid can be stored for the analysis of cytokines and other inflammatory mediators by ELISA or other immunoassays.
Urinary LTE4 Extraction and Quantification by LC-MS/MS
This protocol details the solid-phase extraction (SPE) and analysis of urinary LTE4 by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][22][23]
Materials:
-
Urine sample
-
Internal standard (e.g., LTE4-d5)
-
Acetic acid
-
Water (HPLC grade)
-
C18 SPE cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Spike the urine sample with the internal standard and acidify to pH ~4.5 with acetic acid.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with 5% methanol in water to remove impurities.
-
Elute LTE4 and the internal standard with methanol.
-
-
Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 column.
-
Separate the analytes using a gradient of water and acetonitrile (B52724) containing formic acid.
-
Detect and quantify LTE4 and the internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Quantification: Generate a standard curve and calculate the concentration of LTE4 in the urine sample.
Conclusion and Future Directions
Leukotriene E4, once considered a minor player in the cys-LT family, has emerged as a critical mediator of inflammation and a key contributor to the pathophysiology of asthma and other allergic diseases. Its stability and unique receptor interactions make it a valuable biomarker and a promising therapeutic target. The use of LTE4 methyl ester as a research tool has been instrumental in elucidating the complex biological roles of LTE4.
Future research should focus on further characterizing the signaling pathways of GPR99 and definitively clarifying the role of P2Y12 in LTE4-mediated responses. The development of selective antagonists for these receptors holds significant therapeutic potential for the treatment of inflammatory diseases where LTE4 plays a prominent role. The detailed protocols and quantitative data provided in this guide aim to facilitate these research endeavors and contribute to the development of novel therapies targeting the Leukotriene E4 pathway.
References
- 1. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hellobio.com [hellobio.com]
- 3. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Identification of GPR99 Protein as a Potential Third Cysteinyl Leukotriene Receptor with a Preference for Leukotriene E4 Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leukotriene E4 elicits respiratory epithelial cell mucin release through the G-protein-coupled receptor, GPR99 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterisation of P2Y(12) receptor responsiveness to cysteinyl leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of leukotriene E4 in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The importance of leukotrienes in airway inflammation in a mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Leukotriene E4 methyl ester mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Leukotriene E4 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene E4 (LTE4) is the most stable of the cysteinyl leukotrienes (cys-LTs), a class of potent inflammatory lipid mediators derived from arachidonic acid.[1] Due to its stability, LTE4 is a crucial biomarker for cys-LT production and is implicated in the pathophysiology of various inflammatory and allergic conditions, particularly asthma.[1][2] this compound is a more lipid-soluble derivative of LTE4. While this modification is expected to enhance its membrane permeability, comprehensive studies detailing the specific biological activities of the methyl ester are not widely reported in the current scientific literature.[3] Therefore, this guide will focus on the well-documented mechanism of action of Leukotriene E4 as a proxy, providing a foundational understanding for research and drug development involving its methyl ester derivative.
Core Mechanism of Action
Leukotriene E4 exerts its biological effects through a complex interplay with multiple G protein-coupled receptors (GPCRs). While it is a weak agonist at the classical cysteinyl leukotriene receptors, CysLT1 and CysLT2, it shows high affinity for the more recently identified GPR99 receptor and also signals through the P2Y12 receptor, often in a cell-type-specific manner.[4][5][6]
Receptor Interactions
-
CysLT1 Receptor (CysLT1R): LTE4 is considered a partial or weak agonist at the CysLT1 receptor.[6] The rank order of potency for CysLT1R activation is generally LTD4 > LTC4 > LTE4.[7] However, in certain cellular contexts, particularly with high receptor expression, LTE4 can act as a full agonist for CysLT1R-dependent gene expression.[6] This interaction is implicated in LTE4-induced airflow obstruction and mast cell activation, which can be blocked by CysLT1R antagonists like montelukast.
-
CysLT2 Receptor (CysLT2R): Similar to CysLT1R, LTE4 demonstrates low affinity and weak agonist activity at the CysLT2 receptor.[1][7] The rank potency for CysLT2R is LTC4 = LTD4 > LTE4.[7]
-
GPR99 (OXGR1): GPR99 has been identified as a high-affinity receptor for LTE4.[6] Binding studies have shown a dissociation constant (Kd) in the low nanomolar range, indicating a strong interaction. GPR99 is considered a key receptor mediating the pro-inflammatory effects of LTE4, such as enhancing vascular permeability, especially in the absence of CysLT1R and CysLT2R.[6]
-
P2Y12 Receptor: The role of the P2Y12 receptor in LTE4 signaling is complex and appears to be indirect. Evidence suggests that P2Y12 may form a complex with another receptor to recognize LTE4. P2Y12 receptor expression is required for LTE4-mediated pulmonary inflammation and for certain cellular responses in mast cells, such as chemokine and prostaglandin (B15479496) D2 production.
Signaling Pathways
Activation of these receptors by LTE4 initiates downstream signaling cascades that lead to its various physiological effects. The primary pathway involves the activation of Gq/11 proteins, leading to an increase in intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) cascade.
-
G Protein-Coupling and Second Messenger Generation: Upon ligand binding, the receptors (primarily CysLT1R and GPR99) couple to Gq/11 proteins. This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This results in a rapid and transient increase in intracellular calcium concentration.
-
MAPK/ERK Pathway Activation: The increase in intracellular calcium and the generation of DAG activate protein kinase C (PKC). This, in turn, leads to the activation of the Ras-Raf-MEK-ERK signaling pathway. Specifically, MEK phosphorylates and activates extracellular signal-regulated kinase (ERK).
-
Transcriptional Regulation and Cellular Responses: Activated ERK translocates to the nucleus and phosphorylates transcription factors such as activator protein-1 (AP-1) and NF-κB. This leads to the transcription of genes involved in inflammation, including those for cytokines and chemokines (e.g., CCL4), and enzymes like cyclooxygenase-2 (COX-2), which is involved in prostaglandin synthesis. These downstream events result in cellular responses like mast cell proliferation, degranulation, and the production of other inflammatory mediators.
Quantitative Data
| Parameter | Receptor | Cell Type/System | Value | Reference(s) |
| Binding Affinity (Kd) | GPR99 | GPR99-transfected cells | ~2.5 nM | |
| CysLT1 | - | Low affinity (weak agonist) | [6][7] | |
| CysLT2 | - | Low affinity (weak agonist) | [1][7] | |
| P2Y12 | - | Indirect interaction; direct binding not established | ||
| Functional Potency (EC50) | CysLT1 | LAD2 mast cells (Calcium Mobilization) | ~1.3 x 10⁻⁸ M |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Receptor Affinity
This protocol is adapted for determining the binding affinity of a non-radiolabeled ligand (e.g., LTE4 methyl ester) by competing with a known radioligand for a specific receptor.
-
Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., HEK293 cells transfected with GPR99) to high confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors, pH 7.4).
-
Homogenize the cells on ice using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
-
-
Competition Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer.
-
50 µL of varying concentrations of the unlabeled competitor ligand (LTE4 methyl ester).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]LTE4) near its Kd value.
-
100 µL of the prepared membrane suspension.
-
-
For non-specific binding control wells, add a high concentration of unlabeled LTE4 instead of the competitor.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in assay buffer.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the IC50 value by fitting the competition data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium flux in response to agonist stimulation using a fluorescent indicator.
-
Cell Preparation:
-
Plate cells (e.g., LAD2 mast cells) in a 96-well black, clear-bottom plate and allow them to adhere.
-
Prepare a loading solution containing a calcium-sensitive dye like Fura-2 AM (e.g., 2-5 µM) in a suitable buffer (e.g., HBSS with 20 mM HEPES). The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells gently with the assay buffer.
-
Add 100 µL of the Fura-2 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake and de-esterification.
-
After incubation, wash the cells twice with the assay buffer to remove extracellular dye.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader equipped with injectors.
-
Measure the baseline fluorescence ratio (Excitation at 340 nm and 380 nm, Emission at ~510 nm).
-
Inject varying concentrations of the agonist (LTE4 methyl ester) into the wells.
-
Immediately begin recording the fluorescence ratio over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence ratio (F340/F380) from the baseline.
-
Plot the peak response against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Protocol 3: Western Blot for p-ERK Activation
This protocol details the detection of phosphorylated ERK as a marker of MAPK pathway activation.
-
Cell Treatment and Lysis:
-
Culture cells to ~80% confluency and serum-starve them for several hours if necessary to reduce basal ERK activation.
-
Treat the cells with different concentrations of LTE4 methyl ester for a predetermined time (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.
-
Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK to total ERK.
-
Visualizations
Caption: LTE4 Methyl Ester Signaling Pathway.
Caption: Experimental Workflow for Calcium Mobilization Assay.
References
- 1. Identification of GPR99 Protein as a Potential Third Cysteinyl Leukotriene Receptor with a Preference for Leukotriene E4 Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of GPR99 protein as a potential third cysteinyl leukotriene receptor with a preference for leukotriene E4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure of the human P2Y12 receptor in complex with an antithrombotic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane Environment Modulates Ligand-Binding Propensity of P2Y12 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Leukotriene E4 Methyl Ester: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Leukotriene E4 methyl ester.
Immediate Safety Precautions:
Before handling this compound, it is crucial to recognize it as a potentially hazardous substance, as the toxicological properties may not be fully investigated.[1] Personnel should always wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1] If there is a risk of vapor exposure, a NIOSH-approved respirator should be used.[1] Work should ideally be conducted within a certified chemical fume hood to minimize inhalation risks.
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is to collect it as chemical waste for removal by licensed hazardous waste contractors, in accordance with local regulations.[1]
-
Preparation of Waste Container:
-
Select a designated, properly labeled, and sealable chemical waste container.
-
The label must clearly read "Hazardous Waste" and specify the contents, including "this compound" and any solvents used.[1]
-
-
Waste Collection:
-
Carefully transfer the this compound solution into the designated hazardous waste container. The use of a funnel is recommended to prevent spills.
-
Rinse any empty containers that held the substance with a suitable solvent. This rinsate is also considered hazardous and must be collected in the same waste container.[1]
-
Solid waste contaminated with this compound, such as pipette tips and gloves, should be collected in a separate, clearly labeled hazardous waste bag or container.[2]
-
-
Segregation and Storage:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1]
-
It is important to consider the solvent in which the this compound is dissolved, as this may introduce additional hazards, such as flammability if ethanol (B145695) is the solvent.[1]
-
Securely seal the waste container and store it in a designated, cool, and well-ventilated area, away from any potential ignition sources.[1]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Spill and Exposure Procedures
In the event of a spill, the area should be evacuated. Small spills can be contained with an inert absorbent material, while large spills require immediate contact with the institution's emergency response team.[2]
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to hold the eyelids open.[1]
Skin Contact: Wash the affected area immediately and thoroughly with soap and water.[1]
Ingestion or Inhalation: If swallowed or inhaled, seek immediate medical attention.[2][3]
Disposal Parameters
| Parameter | Specification | Rationale |
| Waste Category | Hazardous Chemical Waste | The toxicological properties are not fully known, and it is often dissolved in a flammable solvent.[1] |
| Container Type | Labeled, sealable, chemical-resistant container | To prevent leaks, spills, and exposure. |
| Waste Segregation | Separate from other waste streams unless specified | To avoid dangerous chemical reactions.[1] |
| Storage Location | Cool, well-ventilated, designated hazardous waste area | To prevent accidental ignition of flammable solvents and ensure containment.[1] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Leukotriene E4 Methyl Ester
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized biochemicals like Leukotriene E4 (LTE4) methyl ester is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational protocols, and disposal plans to minimize risk and ensure experimental integrity.
Immediate Safety Precautions
Key Hazards of Similar Compounds:
-
May be irritating to mucous membranes and the upper respiratory tract.[2]
-
Potential for harm through inhalation, ingestion, or skin absorption.[2]
-
Some related leukotriene methyl esters are classified as highly flammable liquids and may cause skin and serious eye irritation.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling Leukotriene E4 methyl ester. The following table outlines the recommended PPE based on general laboratory safety standards for hazardous chemicals.[5][6]
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended for enhanced protection. Gloves must be changed immediately if contaminated.[5] |
| Body Protection | A flame-resistant lab coat is required. Ensure legs are covered with long pants, and closed-toe shoes are worn.[5] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator may be necessary.[2][3] |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound, from initial receipt to experimental use, ensures both safety and stability of the compound.
Storage and Stability:
-
Storage Temperature: Store at -80°C for long-term stability.[1][7]
-
Shipping: Typically shipped on dry ice.[7]
-
Stability: As supplied in ethanol (B145695), it is stable for at least one year when stored properly.[1][7] Aqueous solutions are not recommended for storage beyond one day.[1]
-
Light Sensitivity: Some related compounds are light-sensitive, so it is best practice to protect it from light.[1]
Preparation for Experimental Use:
-
Work Area Preparation:
-
Compound Handling:
-
Solution Preparation:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with flammable liquids.[2][3]
-
Solid Waste: Contaminated solid waste (e.g., gloves, pipette tips, absorbent materials) should be collected in a separate, clearly labeled hazardous waste bag or container.[2][3]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list all contents, including solvents.[2]
Disposal Procedure:
-
Carefully transfer the this compound solution into the designated hazardous waste container, using a funnel to prevent spills.[2]
-
Rinse any empty containers that held the compound with a suitable solvent, and collect the rinsate in the hazardous waste container.[2]
-
Securely seal the hazardous waste container and store it in a designated, well-ventilated, and cool area away from ignition sources.[2]
-
Arrange for pickup and disposal through your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
Experimental Protocol: General Handling Workflow
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
Signaling Pathway Context
Leukotriene E4 is a cysteinyl leukotriene (cys-LT) and a key mediator in inflammatory responses. The biosynthetic pathway originates from arachidonic acid, which is converted to Leukotriene A4 (LTA4). LTA4 is then conjugated with glutathione (B108866) to form LTC4, which is subsequently metabolized to LTD4 and finally to the more stable LTE4.[9] LTE4 exerts its biological effects by interacting with specific G protein-coupled receptors.[9]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. caymanchem.com [caymanchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
